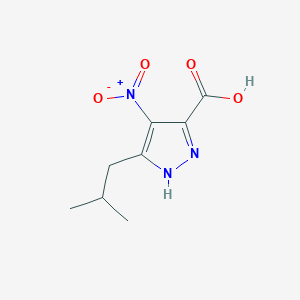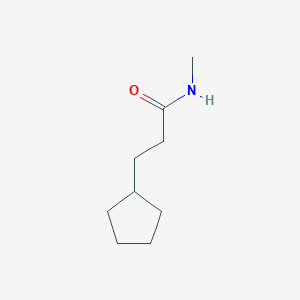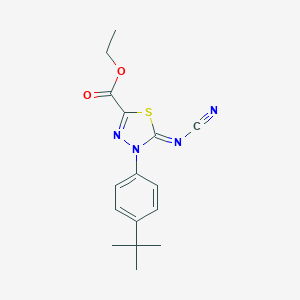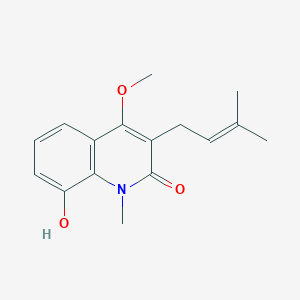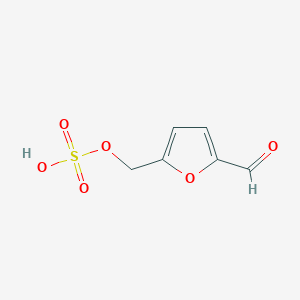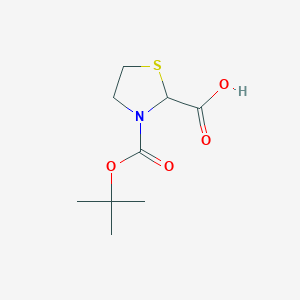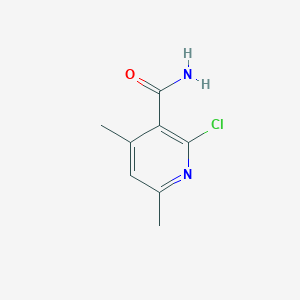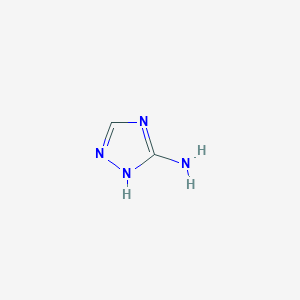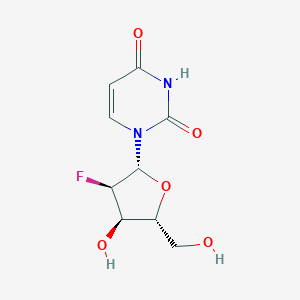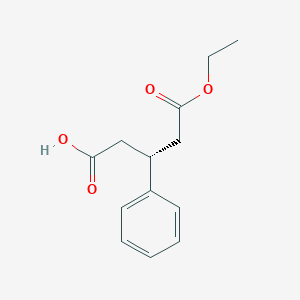
(R)-3-Phenylglutaric acid 1-ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-Phenylglutaric acid 1-ethyl ester is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields including medicinal chemistry, organic synthesis, and materials science. This compound is a chiral ester that can be synthesized through various methods, and it exhibits several biochemical and physiological effects that make it an interesting molecule for further investigation.
Mecanismo De Acción
The mechanism of action of (R)-3-Phenylglutaric acid 1-ethyl ester is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell proliferation and inflammation. Studies have shown that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, (R)-3-Phenylglutaric acid 1-ethyl ester may prevent the expression of genes that promote cancer cell proliferation and inflammation.
Efectos Bioquímicos Y Fisiológicos
(R)-3-Phenylglutaric acid 1-ethyl ester exhibits several biochemical and physiological effects that make it an interesting molecule for further investigation. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. It has also been shown to reduce the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (R)-3-Phenylglutaric acid 1-ethyl ester is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects. Additionally, its cytotoxic effects may limit its use in certain experiments where cell viability is important.
Direcciones Futuras
There are several future directions for research on (R)-3-Phenylglutaric acid 1-ethyl ester. One direction is to investigate its potential as an anticancer agent in vivo, using animal models to assess its efficacy and toxicity. Another direction is to investigate its potential as an anti-inflammatory agent in human clinical trials. Additionally, further studies are needed to elucidate its mechanism of action and identify potential molecular targets for drug development. Finally, there is potential for (R)-3-Phenylglutaric acid 1-ethyl ester to be used in the development of novel materials due to its unique chemical properties.
Métodos De Síntesis
The synthesis of (R)-3-Phenylglutaric acid 1-ethyl ester can be achieved through several methods. One of the most common methods involves the reaction of (R)-3-Phenylglutaric acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. Another method involves the reaction of (R)-3-Phenylglutaric anhydride with ethanol in the presence of a base such as sodium hydroxide. Both methods yield (R)-3-Phenylglutaric acid 1-ethyl ester as a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
(R)-3-Phenylglutaric acid 1-ethyl ester has found several applications in scientific research. One of the most significant applications is in the field of medicinal chemistry where it has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines including breast cancer, lung cancer, and colon cancer. It has also been investigated for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
Propiedades
Número CAS |
140863-09-8 |
|---|---|
Nombre del producto |
(R)-3-Phenylglutaric acid 1-ethyl ester |
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
(3R)-5-ethoxy-5-oxo-3-phenylpentanoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-17-13(16)9-11(8-12(14)15)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,15)/t11-/m1/s1 |
Clave InChI |
YRTMKJSCLUJGPA-LLVKDONJSA-N |
SMILES isomérico |
CCOC(=O)C[C@@H](CC(=O)O)C1=CC=CC=C1 |
SMILES |
CCOC(=O)CC(CC(=O)O)C1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)CC(CC(=O)O)C1=CC=CC=C1 |
Sinónimos |
Pentanedioic acid, 3-phenyl-, monoethyl ester, (3R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



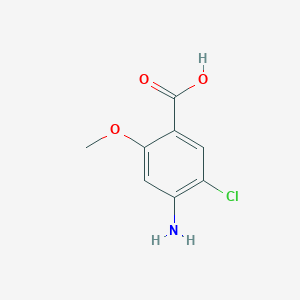
![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)
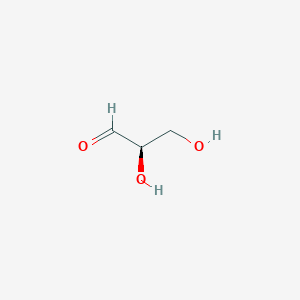
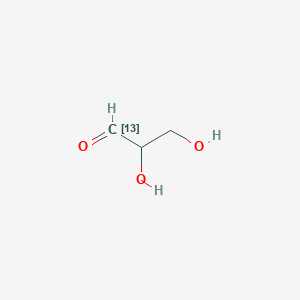
![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)
